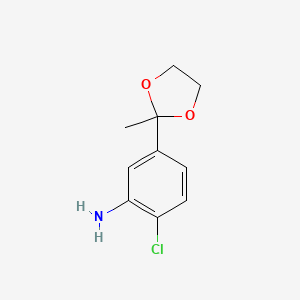
8-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one is a useful research compound. Its molecular formula is C9H9BrN2O and its molecular weight is 241.088. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Catalysis
8-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one is a compound of interest in the synthesis of various chemical structures due to its reactivity and potential as a building block in organic synthesis. Research has explored its use in catalyzed reactions, showcasing its versatility. For instance, studies have demonstrated the efficiency of catalytic systems in synthesizing dihydroquinazolin-2(1H)-ones, highlighting the role of specific catalytic systems in facilitating the synthesis of quinazoline derivatives under thermal and solvent-free conditions. These processes yield high product quantities within minutes, indicating the compound's utility in rapid and efficient chemical synthesis (Kefayati, Asghari, & Khanjanian, 2012).
Pharmaceutical Intermediate Synthesis
Another application involves its role as an intermediate in the synthesis of pharmaceuticals. Research has improved synthetic routes to key intermediates in drug discovery, reducing isolation processes and increasing yields. This optimization contributes to quicker and more efficient drug development processes, showcasing the compound's importance in medicinal chemistry (Nishimura & Saitoh, 2016).
Photolabile Protecting Group Development
Moreover, 8-Bromo derivatives have been investigated for their potential as photolabile protecting groups, essential for controlling the release of active molecules in a controlled manner upon light exposure. Studies on brominated hydroxyquinoline, a related derivative, have shown its effectiveness and efficiency as a photolabile group with multiphoton excitation sensitivity, indicating potential applications in developing light-sensitive delivery systems for biological messengers (Fedoryak & Dore, 2002).
Eco-Friendly Synthesis Approaches
The compound is also central to research focusing on eco-friendly synthesis methods. Studies have synthesized dihydroquinazolin-4(1H)-ones in ionic liquids or water without additional catalysts, promoting green chemistry principles. These methods offer high yields and represent a step towards more sustainable and environmentally friendly chemical synthesis practices (Chen, Su, Wu, Liu, & Jin, 2007).
Properties
IUPAC Name |
8-bromo-3-methyl-1,4-dihydroquinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O/c1-12-5-6-3-2-4-7(10)8(6)11-9(12)13/h2-4H,5H2,1H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMTIAZLXWKZPGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(C(=CC=C2)Br)NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
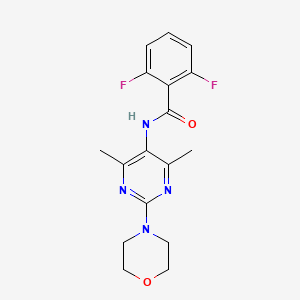
![1-[(3-Methoxypropyl)amino]anthra-9,10-quinone](/img/structure/B2957933.png)
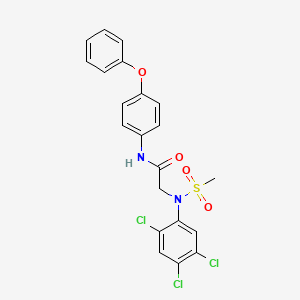
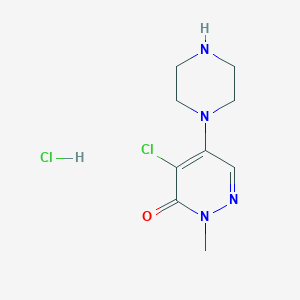
![7-(3,4-difluorophenyl)-3-((2-oxo-2-(2,4,5-trimethylphenyl)ethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2957940.png)
![(4-Chlorophenyl){[(4-chlorophenyl)sulfanyl]methyl}dioxo-lambda~6~-sulfane](/img/structure/B2957941.png)
![1-[5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B2957942.png)
![2-{4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]phenoxy}acetic acid](/img/structure/B2957943.png)
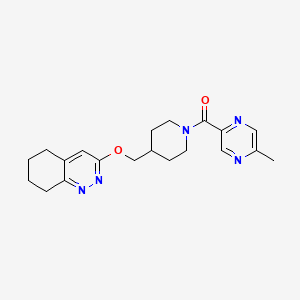


![8-chloro-11-oxo-N-(3-phenylpropyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2(11H)-carboxamide](/img/structure/B2957947.png)
